α-Halocarbonsäure-Derivate
Alpha-halocarboxylic acid derivatives are a class of organic compounds characterized by the presence of a halogen atom (such as chlorine, bromine, or iodine) attached to the α-carbon adjacent to the carboxyl group (-COOH). These compounds play crucial roles in various applications due to their reactivity and functional diversity.
In pharmaceuticals, alpha-halocarboxylic acid derivatives are often used as intermediates for synthesizing bioactive molecules or as direct drugs themselves. They can exhibit potent biological activities such as anti-inflammatory, antiviral, and anticancer properties. The halogen atom can influence the reactivity of the α-carbon, allowing for selective modifications during synthesis.
In materials science, these compounds are utilized in the preparation of novel polymers, coatings, and adhesives due to their chemical versatility and potential for functionalization. Their ability to form stable complexes or linkages makes them valuable in both academic research and industrial applications.
Overall, alpha-halocarboxylic acid derivatives represent a versatile group of compounds with diverse applications across multiple scientific disciplines.

Struktur | Chemischer Name | CAS | MF |
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Acetic acid, tribromo-, 1-methylbutyl ester | 90380-68-0 | C7H11Br3O2 |
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Acetic acid, tribromo-, 1-methylpropyl ester | 90380-65-7 | C6H9Br3O2 |
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Aceticacid, 2,2,2-trichloro-, 5,5,5-trichloro-2-penten-1-yl ester | 90048-16-1 | C7H6Cl6O2 |
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Cyclooctyl 2,2,2-Trifluoroacetate | 1478-73-5 | C10H15F3O2 |
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Acetic acid,2,2,2-trifluoro-, 1-methylpropyl ester | 1536-78-3 | C6H9F3O2 |
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t-Butyl trifluoroacetate | 400-52-2 | C6H9F3O2 |
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sec-Butyl Chloroacetate | 17696-64-9 | C6H11ClO2 |
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n-Butyl Trifluoroacetate | 367-64-6 | C6H9F3O2 |
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Propanoic acid,2-chloro-, 2-propen-1-yl ester | 55360-11-7 | C6H9ClO2 |
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Acetic acid, 2-chloro-,octadecyl ester | 5348-82-3 | C20H39ClO2 |
Verwandte Literatur
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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